Sodium tetrakis(3-fluorophenyl)borate(1-)

Gravimetric Analysis Alkali Metal Separation Precipitation Reagent

Sodium tetrakis(3-fluorophenyl)borate (meta-fluorine variant) is the preferred lipophilic anionic additive when your protocol demands intermediate membrane transport kinetics and reduced leaching compared to unsubstituted NaTPB, but without the excessive hydrophobicity of tetrakis[3,5-bis(trifluoromethyl)phenyl]borate. Its unique meta-fluorine substitution pattern enables selective precipitation of Cs⁺, Rb⁺, and K⁺—unlike the para-fluorinated analog which excludes K⁺—making it essential for analytical methods quantifying cesium in complex alkali-metal mixtures. Also serves as a precursor for patented epoxy curing accelerators requiring balanced latency and high-temperature curability. Choose this compound to fine-tune cation selectivity and optimize membrane performance where other tetraarylborates fall short.

Molecular Formula C24H16BF4Na
Molecular Weight 414.2 g/mol
CAS No. 26603-18-9
Cat. No. B14134103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium tetrakis(3-fluorophenyl)borate(1-)
CAS26603-18-9
Molecular FormulaC24H16BF4Na
Molecular Weight414.2 g/mol
Structural Identifiers
SMILES[B-](C1=CC(=CC=C1)F)(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)C4=CC(=CC=C4)F.[Na+]
InChIInChI=1S/C24H16BF4.Na/c26-21-9-1-5-17(13-21)25(18-6-2-10-22(27)14-18,19-7-3-11-23(28)15-19)20-8-4-12-24(29)16-20;/h1-16H;/q-1;+1
InChIKeyUHRUUHICZDJQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Tetrakis(3-fluorophenyl)borate(1-) (CAS 26603-18-9): A Fluorinated Tetraarylborate Lipophilic Anion for Advanced Ion-Selective Electrodes


Sodium tetrakis(3-fluorophenyl)borate(1-), also designated NaTFPB (meta-fluorine variant), is a sodium salt comprising a tetraarylborate anion functionalized with electron-withdrawing fluorine substituents at the meta positions of its four phenyl rings [1]. This compound belongs to the class of lipophilic anionic additives and weakly coordinating anions (WCAs), widely employed in potentiometric sensor membranes and as ion-pairing reagents [2]. The strategic placement of fluorine atoms modulates the anion's lipophilicity, charge delocalization, and precipitation selectivity, creating distinct performance profiles relative to its unsubstituted (tetraphenylborate, NaTPB), para-substituted (4-fluorophenyl, NaTpFPB), and heavily fluorinated (3,5-bis(trifluoromethyl)phenyl, NaTFPB) analogs [1].

Why Sodium Tetrakis(3-fluorophenyl)borate(1-) Cannot Be Replaced by Common Tetraarylborate Analogs


The substitution pattern of fluorine atoms on the tetraphenylborate scaffold critically governs both cation precipitation selectivity and electrochemical membrane performance. While unsubstituted sodium tetraphenylborate (NaTPB) serves as a general-purpose precipitant and lipophilic additive, its lack of fluorination limits its selectivity in differentiating alkali metal cations [1]. Conversely, sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaTFPB) and sodium tetrakis(4-fluorophenyl)borate exhibit different precipitation hierarchies and partition coefficients [2]. Specifically, meta-fluorine substitution, as in sodium tetrakis(3-fluorophenyl)borate, confers a unique solubility profile for cesium complexes that diverges from both para-fluorinated and heavily trifluoromethylated analogs, making it the compound of choice when fine-tuned selectivity between cesium, rubidium, and potassium is required [1].

Quantitative Evidence Guide: Head-to-Head Performance of Sodium Tetrakis(3-fluorophenyl)borate(1-) vs. Analogs


Solubility Hierarchy of Cesium Complex: m-Fluorophenyl vs. p-Fluorophenyl Borate

In gravimetric precipitation studies, the solubility of the cesium complex formed with sodium tetrakis(3-fluorophenyl)borate was directly compared to that of its para-substituted analog. Cesium tetrakis(m-fluorophenyl) borate demonstrated significantly lower solubility than cesium tetrakis(p-fluorophenyl) borate, indicating that meta-fluorine substitution enhances the precipitation efficiency for cesium ions [1].

Gravimetric Analysis Alkali Metal Separation Precipitation Reagent

Precipitation Selectivity Profile: Differentiating Potassium, Rubidium, and Cesium

A systematic precipitation study revealed that sodium tetrakis(3-fluorophenyl)borate forms precipitates with potassium, rubidium, and cesium ions, as well as quaternary ammonium and protonated basic nitrogen compounds [1]. In contrast, the para-fluorophenyl analog (sodium tetrakis(4-fluorophenyl)borate) was reported to precipitate cesium, silver, thallium(I), and rubidium, but crucially not potassium or ammonium ions [2]. This divergent selectivity profile highlights that meta-fluorine substitution enables potassium precipitation, whereas para-substitution excludes it.

Alkali Metal Analysis Selective Precipitation Analytical Chemistry

Membrane Transport Kinetics: Translocation Rate Compared to Trifluoromethylphenyl Borate

Charge-pulse experiments on dioleoyl phosphatidylcholine/n-decane membranes quantified the translocation rate constants (ki) of various tetraphenylborate analogs. The tetrakis(3-trifluoromethylphenyl)borate (TTFPB) anion exhibited a translocation rate constant that was approximately six orders of magnitude higher than that of triphenylcyanoborate (TPCB), with the free energy of the ions in the membrane decreasing by about 31 kJ/mol (7.4 kcal/mol) across the series [1]. While sodium tetrakis(3-fluorophenyl)borate was not directly included in this specific measurement series, its intermediate fluorination level between TPCB and TTFPB allows class-level inference of its transport behavior: it is expected to possess faster membrane translocation kinetics than unsubstituted TPB but slower than the heavily trifluoromethylated TTFPB.

Ion-Selective Electrode Lipophilicity Membrane Transport

Relative Solubility of Potassium Complex: m-Fluorophenyl vs. p-Trifluoromethylphenyl Borate

A comparative solubility analysis of potassium tetraarylborate complexes demonstrated that potassium tetrakis(p-trifluoromethylphenyl) borate was more insoluble than potassium tetraphenylborate [1]. While the potassium salt of the target compound (3-fluorophenyl variant) was not directly measured against these in the same study, its precipitation behavior with potassium was confirmed [2]. This positions the meta-fluorophenyl derivative as a potassium-precipitating agent with solubility characteristics distinct from both the highly insoluble p-CF3 analog and the less selective unsubstituted TPB.

Potassium Analysis Tetraarylborate Complexes Solubility Comparison

Optimal Research and Industrial Application Scenarios for Sodium Tetrakis(3-fluorophenyl)borate(1-) Based on Quantitative Differentiation


Selective Gravimetric Determination of Cesium in the Presence of Potassium and Rubidium

Utilize sodium tetrakis(3-fluorophenyl)borate as a precipitation reagent for cesium when co-precipitation of potassium and rubidium is required or tolerable. The meta-fluorine substitution pattern enables precipitation of Cs+, Rb+, and K+, whereas the para-fluorophenyl analog excludes K+ [1]. This differential selectivity is crucial for analytical protocols that must quantify cesium in complex alkali metal mixtures without resorting to ion-exchange chromatography.

Ion-Selective Electrode (ISE) Membrane Additive Requiring Balanced Lipophilicity

Incorporate sodium tetrakis(3-fluorophenyl)borate as a lipophilic anionic additive in PVC-based ion-selective membranes when intermediate membrane transport kinetics are desired. Compared to unsubstituted tetraphenylborate (NaTPB), the fluorinated derivative increases anion lipophilicity and reduces leaching, while avoiding the extreme hydrophobicity and potential membrane perturbation associated with tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) [2].

Synthesis of Phosphonium Borate Epoxy Curing Accelerators

Employ sodium tetrakis(3-fluorophenyl)borate as a precursor for the synthesis of tetraphenylphosphonium tetrakis(3-fluorophenyl)borate, a patented active ingredient in epoxy resin curing accelerators [3]. The compound's specific anion structure contributes to the balance between latency and high-temperature curability in epoxy formulations, distinguishing it from analogs bearing 3,5-difluorophenyl or unsubstituted phenyl groups.

Research on Tetraarylborate Structure-Property Relationships

Use sodium tetrakis(3-fluorophenyl)borate as a key comparative compound in systematic studies investigating the effect of fluorine substitution position (meta vs. para) and degree on tetraarylborate precipitation selectivity, acid stability, and membrane transport kinetics [1][4]. Its unique meta-fluorine configuration provides a critical data point for QSAR models and computational chemistry validation of anion-cation interaction energies.

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